![molecular formula C21H26N6O3 B11021473 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-1-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11021473.png)
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-1-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound with a unique structure that includes a triazine ring, a benzimidazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and pyrrolidine intermediates, which are then coupled with a triazine derivative under specific reaction conditions. Common reagents used in these steps include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE
- **3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE
Uniqueness
The uniqueness of 3-HYDROXY-6-{3-[2-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-3-OXOPROPYL}-1,2,4-TRIAZIN-5(4H)-ONE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N6O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-[3-[2-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-1-yl]-3-oxopropyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C21H26N6O3/c1-13(2)12-27-16-7-4-3-6-14(16)22-19(27)17-8-5-11-26(17)18(28)10-9-15-20(29)23-21(30)25-24-15/h3-4,6-7,13,17H,5,8-12H2,1-2H3,(H2,23,25,29,30) |
InChI Key |
NOZBLDRCIXGNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)CCC4=NNC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11021391.png)
![Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11021395.png)
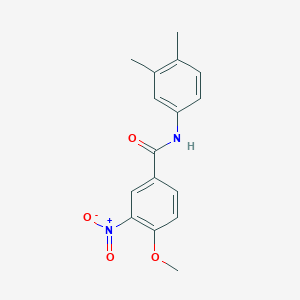
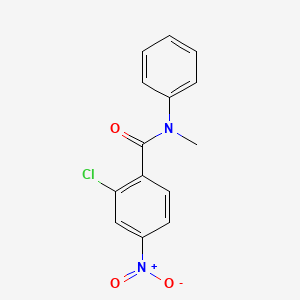
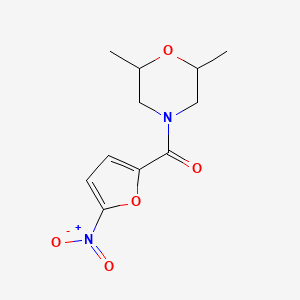
![6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11021417.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)
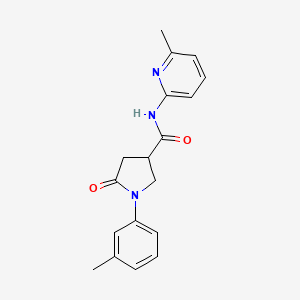
![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)
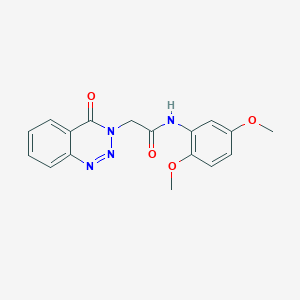
![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)
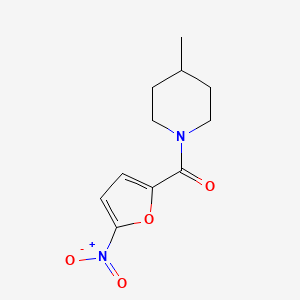
![(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11021457.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)
